N-(4-methoxyphenethyl)-7-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamide
Description
Properties
IUPAC Name |
N-[2-(4-methoxyphenyl)ethyl]-7-methyl-4-oxopyrido[1,2-a]pyrimidine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N3O3/c1-13-3-8-17-21-11-16(19(24)22(17)12-13)18(23)20-10-9-14-4-6-15(25-2)7-5-14/h3-8,11-12H,9-10H2,1-2H3,(H,20,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GWAOXIFZPUAAOK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN2C(=NC=C(C2=O)C(=O)NCCC3=CC=C(C=C3)OC)C=C1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-methoxyphenethyl)-7-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamide typically involves the condensation of appropriate starting materials under controlled conditions. One common method involves the reaction of 4-methoxyphenethylamine with 7-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxylic acid in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction is usually carried out in an organic solvent such as dichloromethane at room temperature.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
N-(4-methoxyphenethyl)-7-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the methoxy group can be replaced by other substituents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as halides or amines in the presence of a base.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted derivatives with varied functional groups.
Scientific Research Applications
Medicinal Chemistry
The compound has shown promise in drug development due to its potential therapeutic properties. Notable applications include:
- Anticancer Activity : Preliminary studies have indicated that N-(4-methoxyphenethyl)-7-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamide exhibits significant growth inhibition in various cancer cell lines. For instance, it demonstrated over 70% growth inhibition in lung carcinoma cell lines during in vitro assays.
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in cancer progression. Molecular docking studies suggest that it binds effectively to targets such as cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation.
The biological activities of this compound extend beyond anticancer properties:
- Anti-inflammatory Effects : Research indicates that derivatives of pyrido[1,2-a]pyrimidine can modulate inflammatory pathways, suggesting potential applications in treating inflammatory diseases.
- Antimicrobial Properties : There is emerging evidence that this compound exhibits antimicrobial activity against various bacterial strains, making it a candidate for further exploration in the field of infectious diseases.
Industrial Applications
In addition to its medicinal uses, this compound holds potential in industrial applications:
- Material Science : The unique chemical properties of this compound may allow it to be used in the development of new materials with specific functionalities.
- Agricultural Chemistry : There is potential for this compound to be explored as a pesticide or herbicide due to its biological activity against certain pests and pathogens.
Study 1: Anticancer Efficacy
A study conducted on lung carcinoma cell lines (HOP-92 and NCI-H460) showed that this compound achieved growth inhibition percentages (GI%) of 71.8% and 66.12%, respectively. This suggests robust anticancer activity and warrants further investigation into its mechanisms of action.
Study 2: Enzyme Interaction
Molecular docking simulations indicate that the compound binds effectively to CDK2 and TRKA kinases, highlighting its potential as a dual inhibitor. This interaction could lead to novel therapeutic strategies for cancer treatment by targeting multiple pathways involved in tumor growth.
Mechanism of Action
The mechanism of action of N-(4-methoxyphenethyl)-7-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamide involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to the modulation of biological pathways. For example, it may inhibit the activity of kinases or other signaling proteins, thereby affecting cell proliferation and survival.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table summarizes key structural and physicochemical differences between the target compound and its analogs:
Key Insights:
Substituent Effects on Solubility and Reactivity: The 4-methoxyphenethyl group in the target compound likely improves aqueous solubility compared to chlorophenyl analogs (e.g., 877649-65-5) due to the electron-donating methoxy (-OCH₃) group .
Impact on Pharmacokinetics :
- The phenethyl chain in the target compound may enhance lipophilicity, favoring membrane permeability over shorter-chain analogs like the 4-chlorobenzyl derivative (390359-54-3) .
- Hydrophilic groups (e.g., 3-hydroxypropyl in 390359-54-3) could limit central nervous system activity due to poor blood-brain barrier penetration .
Synthetic Routes :
- describes condensation reactions using substituted aldehydes/ketones, suggesting that the target compound could be synthesized via similar methods, with 4-methoxy phenethylamine as a key starting material .
- Chlorophenyl analogs (e.g., 877649-65-5) are likely synthesized using 3-chloroaniline derivatives, as indicated by their commercial availability .
Hypothesized Biological Activity :
- While direct activity data are absent, structural analogs with chloro substituents (e.g., 877649-65-5) are often associated with kinase inhibition or antimicrobial properties due to their reactivity .
- The target compound’s methoxy group may reduce toxicity compared to halogenated analogs, as seen in other drug discovery contexts .
Biological Activity
N-(4-methoxyphenethyl)-7-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The compound features a pyrido[1,2-a]pyrimidine core, which is known for its diverse pharmacological properties. The molecular formula is with a molecular weight of 356.39 g/mol. Its structure allows for various interactions with biological targets, making it a candidate for drug development.
The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors:
- Enzyme Inhibition : The compound has been shown to inhibit certain enzymes involved in inflammatory pathways, such as cyclooxygenase (COX) enzymes, which play a critical role in the synthesis of prostaglandins. Inhibition of COX enzymes leads to reduced inflammation and pain relief.
- Histone Demethylase Inhibition : Similar compounds within the pyrido[1,2-a]pyrimidine class have demonstrated the ability to inhibit histone lysine demethylases (KDMs), which are involved in epigenetic regulation. This inhibition can affect gene expression and has implications in cancer therapy and other diseases characterized by abnormal gene regulation.
Structure-Activity Relationships (SAR)
Research into the SAR of related compounds indicates that modifications to the pyrido[1,2-a]pyrimidine core can significantly influence biological activity:
- Substituents : The presence of electron-donating groups such as methoxy or methyl on the aromatic ring enhances enzyme binding affinity.
- Positioning : The positioning of substituents on the pyrimidine ring affects the compound's ability to interact with target sites, influencing potency and selectivity.
Case Studies and Research Findings
Several studies have investigated the biological activity of related pyrido[1,2-a]pyrimidine derivatives:
-
Anti-inflammatory Activity : A study demonstrated that derivatives similar to this compound exhibited significant inhibition of COX enzymes with IC50 values comparable to established anti-inflammatory drugs like indomethacin .
Compound IC50 (μM) Comparison Drug IC50 (μM) Compound A 8.23 Indomethacin 9.17 Compound B 11.60 Diclofenac 6.74 - Histone Demethylase Inhibition : Research indicated that certain derivatives effectively inhibited KDM4 and KDM5 subfamilies, showcasing their potential in epigenetic modulation . The selectivity and potency of these compounds were highlighted in cellular assays.
- Cytotoxicity Studies : Investigations into cytotoxic effects revealed that some derivatives led to apoptosis in cancer cell lines, suggesting potential applications in oncology .
Q & A
Basic: What are the key steps in synthesizing N-(4-methoxyphenethyl)-7-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamide?
Methodological Answer:
The synthesis typically involves:
Core Formation : Cyclization of precursors (e.g., aminopyridine derivatives) under acidic or basic conditions to generate the pyrido[1,2-a]pyrimidin-4-one core .
Carboxamide Introduction : Coupling the core with 4-methoxyphenethylamine via carbodiimide-mediated reactions (e.g., EDC/HOBt) .
Purification : Column chromatography or recrystallization to isolate the final product, monitored by TLC/HPLC .
Basic: Which analytical techniques are critical for characterizing this compound?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR confirms substituent positions and amide bond formation (e.g., δ 7.3–8.2 ppm for aromatic protons) .
- Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]+ ≈ 392.16 g/mol) and purity .
- X-ray Crystallography : Resolves structural ambiguities (e.g., dihedral angles between pyrimidine and phenethyl groups) .
Advanced: How can researchers optimize reaction yields during carboxamide coupling?
Methodological Answer:
- Solvent Selection : Use polar aprotic solvents (DMF, DCM) to enhance reagent solubility .
- Catalyst Optimization : Employ N-hydroxysuccinimide (HOBt) to reduce racemization .
- Temperature Control : Maintain 0–5°C during activation to minimize side reactions .
- Post-Reaction Quenching : Neutralize excess reagents with aqueous washes (NaHCO₃) to stabilize the product .
Advanced: What strategies address low solubility in biological assays?
Methodological Answer:
- Co-Solvent Systems : Use DMSO/PEG-400 mixtures (≤10% v/v) to enhance aqueous solubility without cytotoxicity .
- Prodrug Derivatization : Modify the carboxamide group to a hydrolyzable ester, improving bioavailability .
- Nanoformulation : Encapsulate in liposomes or polymeric nanoparticles for sustained release .
Advanced: How should structural ambiguities in the pyrido[1,2-a]pyrimidine core be resolved?
Methodological Answer:
- Computational Modeling : DFT calculations (e.g., Gaussian 16) predict electron density and tautomeric forms .
- X-ray Diffraction : Single-crystal analysis clarifies bond lengths/angles (e.g., C3–N1 = 1.34 Å) .
- Isotopic Labeling : ¹⁵N NMR tracks nitrogen hybridization in the pyrimidine ring .
Advanced: How to design SAR studies to enhance anticancer activity?
Methodological Answer:
- Substituent Variation : Replace the 4-methoxyphenethyl group with halogenated (e.g., 4-Cl) or bulky arylalkyl chains to modulate receptor binding .
- Bioisosteric Replacement : Substitute the pyrido[1,2-a]pyrimidine core with thieno[3,2-d]pyrimidine to improve metabolic stability .
- In Silico Screening : Molecular docking (AutoDock Vina) identifies potential targets (e.g., kinase inhibitors) .
Advanced: How to reconcile conflicting bioactivity data across cell lines?
Methodological Answer:
- Dose-Response Curves : Establish IC₅₀ values in ≥3 replicates to assess potency variability (e.g., MTT assays in B16 melanoma vs. HeLa cells) .
- Mechanistic Profiling : RNA-seq or proteomics identifies pathway-specific effects (e.g., apoptosis vs. cytostasis) .
- Membrane Permeability Assays : Use Caco-2 monolayers to evaluate efflux pump interactions (e.g., P-gp) .
Basic: What stability precautions are required for long-term storage?
Methodological Answer:
- Temperature : Store at –20°C in airtight, light-resistant containers to prevent hydrolysis .
- Desiccants : Include silica gel to minimize moisture uptake .
- Periodic QC : Reanalyze purity every 6 months via HPLC (retention time ±0.1 min) .
Advanced: How to mitigate rapid in vivo clearance during pharmacokinetic studies?
Methodological Answer:
- Linker Modification : Introduce PEG spacers between the core and phenethyl group to reduce renal excretion .
- CYP450 Inhibition : Co-administer with cytochrome inhibitors (e.g., ketoconazole) to prolong half-life .
- Metabolite Identification : LC-MS/MS tracks major metabolites (e.g., O-demethylation products) .
Basic: What safety protocols are recommended for handling this compound?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
